2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid
Overview
Description
The compound “2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid” is a chemical compound with the molecular formula C9H17NO5 . It is often used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of this compound involves the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = butoxycarbonyl) . Another method involves the use of monoprotected derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 219.23 g/mol . The InChI code for this compound is 1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.23 g/mol . It is characterized by the presence of functional groups such as carboxylic acid and amino groups, which can participate in various chemical reactions.Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound is used as a precursor in the synthesis of various biologically active molecules. For instance, it can be transformed into derivatives that exhibit antimicrobial and antibacterial properties . These derivatives are crucial in the development of new medications and treatments for various diseases.
Amino Acid Protection
In peptide synthesis, protecting groups like the tert-butoxycarbonyl (Boc) group are essential. They prevent unwanted side reactions by protecting functional groups during the synthesis process. This compound, with its Boc group, is used to protect amino acids while synthesizing complex peptides .
Material Science
The compound finds applications in material science, particularly in the preparation of tissue scaffolding and drug delivery systems . Its derivatives can be polymerized to create polymers with specific functionalities, which are vital in biomedical engineering for creating structures that support tissue growth.
Synthetic Wool and Silk Substitutes
Due to its chemical structure, this compound can be used to synthesize wool and silk substitutes. These synthetic fibers are designed to mimic the properties of natural fibers and are used in various textiles .
Anticancer Research
Derivatives of this compound have been studied for their potential anticancer effects. By modifying its structure, researchers can create new compounds that may inhibit the growth of cancer cells or enhance the efficacy of existing cancer treatments .
Agricultural Applications
The tert-butoxycarbonyl group is also significant in the synthesis of compounds used in agriculture. These include fungicides, herbicides, and insecticides that protect crops from pests and diseases .
Mechanism of Action
Target of Action
Similar compounds with a tert-butoxycarbonyl (boc) group are often used in the protection of amino acids , suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
Compounds with a boc group are known to protect amino groups in biochemical reactions . The Boc group can be removed under acidic conditions, revealing the original amino group . This suggests that the compound may interact with its targets by releasing the protected amino group under certain conditions.
Pharmacokinetics
Similar compounds with a boc group are known to be soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that the compound may have good bioavailability.
Action Environment
Environmental factors such as pH could potentially influence the action, efficacy, and stability of this compound . For instance, the Boc group is typically removed under acidic conditions , so the compound’s activity could be influenced by the acidity of its environment.
properties
IUPAC Name |
2-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(5)6-8(14)12(4)7-9(15)16/h6-7H2,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKYOLYXEKQWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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